3-(Piperazin-1-yl)butanoic acid
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Overview
Description
3-(Piperazin-1-yl)butanoic acid is an organic compound that features a piperazine ring attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)butanoic acid typically involves the reaction of piperazine with a suitable butanoic acid derivative. One common method involves the reaction of piperazine with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Piperazin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)butanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms.
Butanoic Acid: A straight-chain carboxylic acid.
3-(Piperazin-1-yl)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Piperazin-1-yl)butanoic acid is unique due to the combination of the piperazine ring and the butanoic acid chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-piperazin-1-ylbutanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-7(6-8(11)12)10-4-2-9-3-5-10/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
SFJOFCLMHNKJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1CCNCC1 |
Origin of Product |
United States |
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